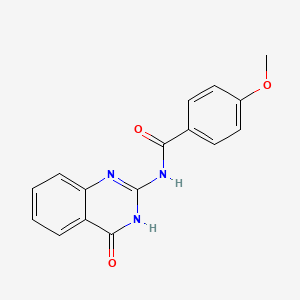

4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide

CAS No.: 77478-79-6

Cat. No.: VC14824352

Molecular Formula: C16H13N3O3

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77478-79-6 |

|---|---|

| Molecular Formula | C16H13N3O3 |

| Molecular Weight | 295.29 g/mol |

| IUPAC Name | 4-methoxy-N-(4-oxo-3H-quinazolin-2-yl)benzamide |

| Standard InChI | InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)14(20)18-16-17-13-5-3-2-4-12(13)15(21)19-16/h2-9H,1H3,(H2,17,18,19,20,21) |

| Standard InChI Key | NUTZJXBATZNCQR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)N2 |

Introduction

Chemical Identity and Structural Features

4-Methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide (CAS No. 77478-79-6) is characterized by a quinazolinone core fused with a benzamide group. Its molecular formula is C₁₆H₁₃N₃O₃, with a molecular weight of 295.29 g/mol. The IUPAC name, 4-methoxy-N-(4-oxo-3H-quinazolin-2-yl)benzamide, reflects its methoxy substitution at the benzamide moiety and the oxoquinazoline ring system.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃N₃O₃ |

| Molecular Weight | 295.29 g/mol |

| CAS Number | 77478-79-6 |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)N2 |

| InChI Key | NUTZJXBATZNCQR-UHFFFAOYSA-N |

The quinazolinone core contributes to planar aromaticity, while the methoxy group enhances solubility and influences binding interactions with biological targets .

Synthesis and Structural Elaboration

The synthesis of 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves multi-step condensation and cyclization reactions. A typical pathway includes:

-

Formation of the Quinazolinone Core:

Reaction of 2-aminobenzamide derivatives with chloroacetyl chloride under reflux conditions yields 2-(chloromethyl)-3-methylquinazolin-4(3H)-one intermediates . For example, 2-amino-N-methylbenzamide reacts with chloroacetyl chloride in acetic acid to form the chloromethylquinazolinone scaffold . -

Benzamide Coupling:

The chloromethyl intermediate undergoes nucleophilic substitution with 4-methoxybenzamide in the presence of a base, forming the final product. Alternative methods include Suzuki-Miyaura couplings or Ullmann reactions for introducing aromatic substituents .

Biological Activities and Mechanisms

Antimicrobial Activity

The benzamide moiety enhances antimicrobial efficacy by disrupting bacterial cell wall synthesis. Derivatives with methoxy substitutions show MIC values of 8–32 μg/mL against Gram-positive pathogens, likely due to increased membrane permeability.

Structure-Activity Relationships (SAR)

Critical structural determinants for biological activity include:

-

Quinazolinone Core: Essential for kinase inhibition; substitution at C-2 (e.g., methyl or fluorophenyl groups) modulates potency .

-

Methoxy Group: Improves solubility and bioavailability while maintaining planar geometry for target binding.

-

Benzamide Linkage: Facilitates hydrogen bonding with catalytic lysine residues in kinases .

Table 2: Comparative Activities of Quinazoline Derivatives

Molecular Interactions and ADMET Profiling

Binding Mode Analysis

X-ray crystallography of related compounds reveals that the quinazolinone core engages in π-π stacking with tyrosine residues (e.g., Tyr-1016 in EGFR), while the methoxy group forms hydrogen bonds with Asp-831 . These interactions stabilize the kinase-inhibitor complex, preventing ATP binding.

ADMET Properties

Predicted ADMET parameters for 4-methoxy-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide include:

-

Absorption: High permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) due to lipophilic benzamide groups.

-

Metabolism: Susceptible to hepatic CYP3A4 oxidation at the methoxy group.

-

Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) but potential hepatotoxicity at high doses .

Future Directions and Applications

-

Optimization Strategies:

-

Therapeutic Applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume